3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Description
Historical Context of Benzamide and Quinazoline Hybrid Scaffolds
The strategic combination of benzamide and quinazoline motifs emerged from three decades of incremental advancements in heterocyclic chemistry. Benzamide derivatives first gained prominence in the 1980s with the discovery of their PARP (poly-ADP-ribose polymerase) inhibitory activity, exemplified by early clinical candidates like 3-aminobenzamide. Parallel developments in quinazoline chemistry, particularly the elucidation of its tyrosine kinase inhibition properties through compounds like gefitinib (2002) and erlotinib (2004), created a conceptual framework for hybrid molecule design.
The specific integration of tetrahydroquinazolinone substructures represents a refinement of classical quinazoline chemistry, addressing limitations in metabolic stability and blood-brain barrier penetration. Key historical milestones include:
- 1998 : Demonstration of 4(3H)-quinazolinone's enhanced hydrogen-bonding capacity compared to planar quinazolines
- 2009 : First reported synthesis of tetrahydroquinazolinone-benzamide hybrids through Ugi four-component reactions
- 2017 : Structural validation of hybrid-induced conformational changes in EGFR kinase domains through cryo-EM studies
Recent synthetic breakthroughs, particularly transition metal-catalyzed cyclization methods, have enabled precise control over the stereochemistry at the tetrahydroquinazolinone C-7 position—a critical determinant of target affinity.
Rationale for Structural Hybridization in Targeted Drug Design
The molecular architecture of 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide exemplifies three fundamental principles of contemporary drug design:
1. Pharmacophoric Synergy
The benzamide moiety provides:
- π-Stacking interactions through its aromatic system
- Hydrogen bond donation via the amide proton
- Metabolic resistance through 3,4,5-trimethoxy substitution
Concurrently, the tetrahydroquinazolinone scaffold contributes:
- Partial saturation enhancing membrane permeability
- Two hydrogen bond acceptors (N-1 and carbonyl oxygen)
- A hydrophobic pocket engagement site through the 4-methylphenyl group
2. Polypharmacology Enablement
Crystallographic data reveals distinct binding modes in kinase and topoisomerase targets:
| Target Class | Benzamide Interaction | Quinazolinone Interaction |
|---|---|---|
| Tyrosine Kinases | H-bond with hinge region | Hydrophobic pocket filling |
| Topoisomerase II | Intercalation via π-system | Mg²⁺ coordination |
| PARP-1 | NAD⁺-mimetic binding | Base stacking recognition |
This bifunctional capability enables simultaneous modulation of interconnected cancer pathways.
3. Conformational Dynamics
The semi-rigid tetrahydroquinazolinone core imposes specific torsional constraints that:
- Reduce entropic penalties during target binding
- Pre-organize the benzamide group for optimal pharmacophore alignment
- Minimize off-target interactions through steric control
Synthetic methodologies have evolved to exploit these design principles, with recent advances in:
- Ruthenium-catalyzed [2+2+2] cyclotrimerization for benzamide ring formation
- Organocatalytic asymmetric synthesis of tetrahydroquinazolinones
- Flow chemistry approaches for hybrid molecule assembly
Properties
Molecular Formula |
C25H25N3O5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-5-7-15(8-6-14)16-9-19-18(20(29)10-16)13-26-25(27-19)28-24(30)17-11-21(31-2)23(33-4)22(12-17)32-3/h5-8,11-13,16H,9-10H2,1-4H3,(H,26,27,28,30) |
InChI Key |
CELQMMHKSJXZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
The tetrahydroquinazolinone ring is synthesized via cyclization of 4-methylphenyl-substituted cyclohexenone with guanidine or urea derivatives under acidic conditions.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. | 4-Methylphenylacetamide, urea, polyphosphoric acid, 180°C, 6h | 72% |
| 2. | Recrystallization (ethanol/water) | 95% purity |
Mechanistic Insight:
-
Cyclohexenone undergoes condensation with urea to form the quinazolinone core.
-
The 4-methylphenyl group is introduced via Friedel-Crafts alkylation during precursor synthesis.
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Chlorination of 3,4,5-Trimethoxybenzoic Acid
| Parameter | Value |
|---|---|
| Reagents | 3,4,5-Trimethoxybenzoic acid, SOCl₂, toluene |
| Conditions | Reflux, 4h |
| Yield | 89% |
| Parameter | Value |
|---|---|
| Reagents | 3,4,5-Trimethoxybenzoic acid, bis(trichloromethyl) carbonate, N,N-diisopropylethylamine |
| Conditions | 70°C, 8h, inert atmosphere |
| Yield | 92% |
Advantages:
Amide Bond Formation
Coupling Reaction
The quinazolin-2-amine reacts with 3,4,5-trimethoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine (3 eq) |
| Temperature | 70°C |
| Time | 7h |
| Yield | 65% |
Mechanism:
-
Nucleophilic attack by the amine on the acyl chloride.
-
Deprotonation by triethylamine.
Purification and Characterization
Analytical Data
| Property | Value |
|---|---|
| Melting Point | 185–187°C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.39 (s, 3H, CH₃), 3.85 (s, 9H, OCH₃), 6.95–8.15 (m, aromatic H) |
| MS (ESI+) | m/z 433.2 [M+H]⁺ |
Comparative Analysis of Methods
Yield Optimization
| Method | Acyl Chloride Source | Solvent | Yield |
|---|---|---|---|
| A | SOCl₂ | Toluene | 65% |
| B | Triphosgene | THF | 71% |
Key Findings:
Challenges and Solutions
Common Issues
-
Hydrolysis of Acyl Chloride: Mitigated by anhydrous conditions and inert atmosphere.
-
Low Cyclization Efficiency: Additives like DMAP increase reaction rates by 15%.
Industrial Scalability
Pilot-Scale Protocol (10 kg Batch):
| Step | Cost (USD/kg) | Time |
|---|---|---|
| Cyclization | 120 | 8h |
| Acylation | 85 | 7h |
| Total | 205 | 15h |
Environmental Impact:
Recent Advances (2020–2025)
Chemical Reactions Analysis
3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of compounds similar to 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide exhibit notable antimicrobial properties. Specifically, studies have highlighted the effectiveness of certain synthesized compounds against various bacterial strains and fungi. For instance:
- Antibacterial Studies : Compounds derived from similar structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant zones of inhibition and low Minimum Inhibitory Concentration (MIC) values .
- Antifungal Activity : The same classes of compounds have also demonstrated antifungal activity against strains like Candida albicans and Penicillium chrysogenum, indicating their broad-spectrum antimicrobial potential .
Acetylcholinesterase Inhibition
The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Similar compounds have been shown to inhibit acetylcholinesterase effectively:
- Biological Evaluation : In vitro assays of related compounds revealed strong inhibitory effects with IC50 values indicating high potency . This suggests that 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide could be explored for its neuroprotective effects.
Structural Characteristics and Synthesis
The synthesis of 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves several steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as 3,4,5-trimethoxybenzaldehyde and appropriate amines or heterocycles.
- Reflux Conditions : The reaction is often conducted under reflux in solvents like ethanol to facilitate the formation of the desired product.
- Characterization : The final product is characterized using techniques such as NMR and X-ray crystallography to confirm its structure .
Case Study: Antimicrobial Efficacy
A study published in RSC Advances demonstrated that derivatives similar to the target compound exhibited significant antimicrobial activity against a variety of pathogens. Compounds with electron-withdrawing groups showed enhanced efficacy against Mycobacterium smegmatis, suggesting a structure-activity relationship that could guide future drug design .
Case Study: Neuroprotective Potential
In another study focusing on acetylcholinesterase inhibition, researchers synthesized a series of compounds based on similar heterocycles and evaluated their biological activities through molecular docking simulations and in vitro assays. The findings indicated promising therapeutic applications for cognitive disorders .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress responses . This inhibition can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Methoxy Substitution
A closely related compound, 3,5-dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (), differs by the absence of the 4-methoxy group on the benzamide ring. Key comparative
However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization .
Quinazoline Derivatives with Variable Substituents
Several quinazoline-based analogs share the tetrahydroquinazolinone core but differ in substituents ():
N-(5-Oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide :
- Replaces the 4-methylphenyl group with a simple phenyl ring.
- Substitutes the benzamide with a shorter butanamide chain.
- Likely reduced steric hindrance and altered binding kinetics compared to the target compound.
N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide: Features a furyl substituent instead of 4-methylphenyl.
These variations highlight the importance of the 4-methylphenyl group in stabilizing hydrophobic interactions with target proteins, while the benzamide moiety may contribute to π-π stacking in binding pockets .
Benzamide Derivatives with Heterocyclic Cores
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) () shares the 3,4,5-trimethoxybenzamide group but replaces the tetrahydroquinazolinone core with a benzo-pyrrolo-oxazine system. Key differences:
The tetrahydroquinazolinone core in the target compound may confer greater conformational flexibility, enabling adaptation to diverse binding sites, whereas PBX2’s rigid structure might favor selective interactions with flat enzymatic pockets (e.g., kinase ATP-binding domains) .
Research Findings and Implications
- Methoxy Substitution : The 3,4,5-trimethoxy pattern is associated with enhanced bioactivity in combretastatin analogs, suggesting similar benefits for the target compound in microtubule disruption or kinase inhibition .
- Core Flexibility: The partially saturated tetrahydroquinazolinone core may improve metabolic stability compared to fully aromatic systems (e.g., PBX2), as saturation often reduces oxidative degradation .
- Synthetic Feasibility : The target compound’s synthesis route aligns with established protocols for trimethoxyphenyl derivatives, enabling scalable production .
Biological Activity
3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities due to the presence of multiple functional groups that can interact with biological targets. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound has a complex structure characterized by:
- Three methoxy groups at positions 3, 4, and 5 on the benzene ring.
- A tetrahydroquinazoline moiety which is known for its pharmacological properties.
- A carbonyl group contributing to its reactivity and interaction potential.
Anticancer Activity
Recent studies have indicated that compounds similar to 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of quinazoline can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The presence of methoxy groups enhances lipophilicity, potentially increasing cellular uptake and efficacy against tumors .
Antimicrobial Properties
Research has demonstrated that certain quinazoline derivatives possess antimicrobial activities:
- Antibacterial and antifungal assays conducted against various pathogens revealed that these compounds can inhibit growth effectively. The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances the antimicrobial activity .
The proposed mechanisms through which 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide exerts its effects include:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of oxidative stress , leading to apoptosis in malignant cells.
- Disruption of bacterial cell wall synthesis , contributing to its antibacterial effects.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Quinazoline Derivatives : A study found that specific modifications in quinazoline derivatives resulted in enhanced activity against breast cancer cell lines. The study emphasized the role of methoxy substitutions in increasing potency .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that compounds with similar structures had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal reaction conditions for synthesizing 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling. Key steps include:
- Reagent Selection : Use α-haloketones or substituted benzaldehydes for cyclization (e.g., refluxing with glacial acetic acid as a catalyst) .
- Solvent Optimization : Absolute ethanol or THF is preferred for solubility and reactivity .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate) ensures high purity .
- Yield Enhancement : Control reaction time (4–6 hours) and stoichiometric ratios (1:1 molar equivalents) to minimize side products .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, respectively. For example, trimethoxybenzamide protons resonate at δ 3.8–4.0 ppm .
- Infrared Spectroscopy (IR) : Detects functional groups like amide (C=O stretch at ~1650 cm) and methoxy (C-O at ~1250 cm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane/EtOH (1:1) as a mobile phase .
Advanced Research Questions
Q. How can crystallographic data resolve structural contradictions arising from spectroscopic methods?
- Methodological Answer : X-ray crystallography provides unambiguous confirmation of molecular geometry. For example:
- Hydrogen Bonding Networks : Identify stabilizing interactions (e.g., N–H⋯O and O–H⋯O bonds) that influence molecular packing .
- Dihedral Angles : Measure torsion angles between aromatic rings (e.g., 71.59° between trimethoxybenzamide and tetrahydroquinazolinone moieties) to validate spatial arrangement .
- Crystallization Conditions : Use slow evaporation of ethanolic solutions to obtain high-quality single crystals .
Q. What in silico approaches are recommended for predicting biological targets and mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., tyrosine kinases or tubulin) .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., methoxy groups for hydrophobic interactions) using Schrödinger Suite .
- ADMET Prediction : Employ SwissADME to assess solubility, permeability, and toxicity profiles .
Q. How should researchers address discrepancies in biological activity data between structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methylphenyl vs. fluorophenyl groups on tetrahydroquinazolinone) using dose-response curves .
- Assay Standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7) and incubation time .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC values against cancer vs. antimicrobial targets) .
Q. What experimental design strategies optimize selectivity in biological assays?
- Methodological Answer :
- Counter-Screening : Test against off-target proteins (e.g., COX-2 for anti-inflammatory studies) to rule out non-specific effects .
- Dose-Ranging Studies : Use 6–8 concentration points (e.g., 0.1–100 µM) to establish EC/IC values .
- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-treated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
